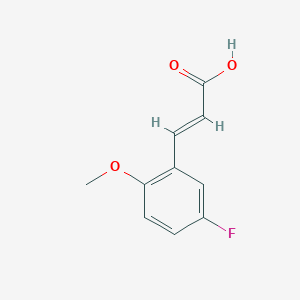

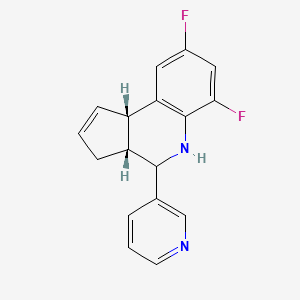

![molecular formula C11H15N3O4 B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2](/img/structure/B1146290.png)

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine, also known as 2,5-DMAE-3N, is a synthetic chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyridine and has been studied for its ability to serve as a starting material for the synthesis of various other compounds. It has also been studied for its potential applications in the field of medicine and biochemistry.

科学的研究の応用

Understanding Hallucinogenic Properties

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine, as part of the broader class of 2,5-dimethoxy-substituted phenethylamines, has been studied for its hallucinogenic properties. These compounds are known for their profound changes in perception and cognition through the activation of the 5-HT2A receptor. The addition of specific groups to phenethylamine hallucinogens increases their 5-HT2A-binding affinity and hallucinogenic potency. Such studies contribute to understanding the behavioral pharmacology and potential therapeutic applications of hallucinogens in treating various psychiatric disorders (Halberstadt, 2017).

Nitrosamines and Environmental Impact

Another aspect of scientific research focuses on the formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology. The presence of nitrosamines in water, including their occurrence, formation mechanisms, and removal strategies, is a critical environmental issue. Research in this area aims to mitigate the health risks associated with nitrosamines, which are potent carcinogens. Understanding the formation pathways and developing effective removal strategies for nitrosamines in water systems are crucial for ensuring public health and safety (Nawrocki & Andrzejewski, 2011).

Photosensitive Protecting Groups in Synthesis

The application of photosensitive protecting groups, including those with nitropyridine derivatives, plays a significant role in synthetic chemistry. These groups are used to protect reactive sites in molecules during synthesis, allowing for selective reactions elsewhere in the molecule. Upon exposure to light, these protecting groups can be removed, revealing the functional group for further chemical reactions. This technique is essential for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Amit, Zehavi, & Patchornik, 1974).

Molecular Imaging and Drug Action

Research also extends to molecular and functional imaging studies of psychedelic drug action, including compounds related to this compound. Such studies utilize imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize the binding and distribution of hallucinogenic compounds in the brain. This research contributes to a better understanding of the neurobiological mechanisms underlying the effects of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).

特性

IUPAC Name |

2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNULHIDFOCAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700765 |

Source

|

| Record name | 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917918-82-2 |

Source

|

| Record name | 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

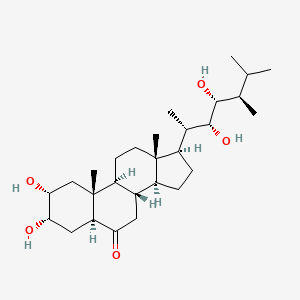

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

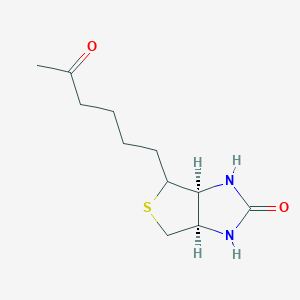

![[1'-13C]uridine](/img/structure/B1146227.png)